molecular formula C12H14N2O4 B3077085 (E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate CAS No. 104447-80-5

(E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate

Cat. No.: B3077085
CAS No.: 104447-80-5
M. Wt: 250.25 g/mol
InChI Key: RTGNZFSMKJWWKA-VOTSOKGWSA-N
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Description

(E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate is an organic compound with the molecular formula C12H14N2O4 This compound is characterized by the presence of a dimethylamino group, a nitro group, and a vinyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate typically involves the reaction of 4-(dimethylamino)benzaldehyde with methyl 3-nitrobenzoate under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde and ester react in the presence of a base such as piperidine or pyridine to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The vinyl group can undergo hydrogenation to form the corresponding saturated compound.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

    Reduction of the nitro group: 4-(2-(dimethylamino)vinyl)-3-aminobenzoate

    Hydrogenation of the vinyl group: Methyl 4-(dimethylamino)-3-nitrobenzoate

Scientific Research Applications

(E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile
  • (E)-4-(2-(dimethylamino)vinyl)nicotinonitrile

Uniqueness

(E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-13(2)7-6-9-4-5-10(12(15)18-3)8-11(9)14(16)17/h4-8H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGNZFSMKJWWKA-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate
Reactant of Route 2
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(E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate

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